molecular formula C14H11NO B069747 2-(Phenoxymethyl)benzonitrile CAS No. 168971-54-8

2-(Phenoxymethyl)benzonitrile

Cat. No. B069747
M. Wt: 209.24 g/mol
InChI Key: RFZUYPHTPWGIJU-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzonitrile is a compound studied for its interesting molecular structure and properties. It has been a subject of research due to its potential applications in various fields such as materials science and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 2-(Phenoxymethyl)benzonitrile involves complex organic reactions. For example, the synthesis of related compounds involves nucleophilic displacement reactions and cyclotetramerisation processes (Tolbin et al., 2002). Additionally, a study by Dong et al. (2015) describes the rhodium-catalyzed cyanation on the aryl C-H bond, which could be relevant to the synthesis of 2-(Phenoxymethyl)benzonitrile (Dong et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Phenoxymethyl)benzonitrile has been characterized using techniques like X-ray diffraction and Density Functional Theory (DFT) calculations. For instance, Wu et al. (2021) used DFT to analyze the molecular structure and vibrational properties of related compounds (Wu et al., 2021).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactions and properties. For example, the study by Guillaumel et al. (1990) discusses the alkaline hydrolysis of similar compounds and their rearrangement products (Guillaumel et al., 1990).

Physical Properties Analysis

The physical properties of related compounds are often investigated through solubility tests, thermal degradation behavior, and other physical parameters. Guan et al. (2011) studied the solubility, thermal degradation behavior, and proton conductivity of polymers related to 2-(Phenoxymethyl)benzonitrile (Guan et al., 2011).

Chemical Properties Analysis

Chemical properties such as reactivity and stability under different conditions are crucial aspects of these compounds. The study by Eberhardt (1977) on the radiation-induced hydroxylation of benzonitrile provides insights into the chemical properties of similar compounds (Eberhardt, 1977).

Scientific Research Applications

2-(Phenoxymethyl)benzonitrile is a chemical compound with potential applications in various fields of scientific research. While specific studies directly addressing this compound were not found, insights into its applications can be inferred from research on related phenolic compounds and their derivatives. These compounds are known for their antimicrobial, environmental remediation, and catalytic properties, which may extend to 2-(Phenoxymethyl)benzonitrile.

Antimicrobial Applications

Phenolic compounds, including phenoxymethyl derivatives, have been studied for their antimicrobial properties. For instance, phenol and its derivatives demonstrate antimicrobial activity against a range of pathogens. They can inhibit the growth of bacteria such as Pseudomonas aeruginosa, a common cause of hospital-acquired infections (Lestari, Amalia, & Djajaningrat, 2023). This suggests potential applications of 2-(Phenoxymethyl)benzonitrile in developing antimicrobial agents, especially for hospital environments.

Environmental Remediation

Research on phenolic compounds extends to environmental science, particularly in biodegradation and environmental remediation. Certain bacteria can degrade nitrile compounds, which include phenolic nitriles, suggesting the potential of microbial treatment in removing toxic phenolic compounds from the environment. For example, a bacterium capable of hydrolyzing nitrile was isolated from Gandang Dewata Mountain, indicating the possibility of using similar strategies for compounds like 2-(Phenoxymethyl)benzonitrile (Sulistinah & Riffiani, 2018).

Safety And Hazards

2-(Phenoxymethyl)benzonitrile is classified as a combustible solid . It is also classified as an eye irritant (Eye Dam. 1) . Precautionary measures include avoiding contact with skin and eyes, and keeping the substance away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(phenoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUYPHTPWGIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424233
Record name 2-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)benzonitrile

CAS RN

168971-54-8
Record name 2-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-54-8
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